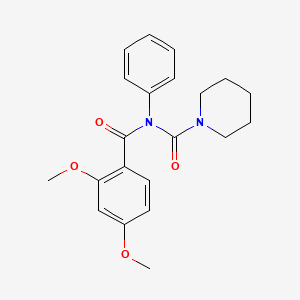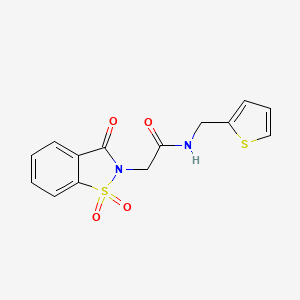
N-(tiofeno-2-ilmetil)-2-(1,1,3-trioxo-1,2-benzotiazol-2-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N2O4S2 and its molecular weight is 336.38. The purity is usually 95%.
BenchChem offers high-quality N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de “N-(tiofeno-2-ilmetil)-2-(1,1,3-trioxo-1,2-benzotiazol-2-il)acetamida” en diversos campos:
Agentes Antifúngicos
This compound: ha demostrado un potencial significativo como agente antifúngico. La investigación indica que los derivados de este compuesto exhiben una fuerte actividad fungicida contra varios patógenos fúngicos, incluidos los que afectan los cultivos como el mildiu velloso del pepino . Esto lo convierte en un candidato prometedor para desarrollar nuevos fungicidas para proteger los productos agrícolas.
Aplicaciones Antimicrobianas
El compuesto también demuestra propiedades antimicrobianas, lo que lo hace útil en el desarrollo de nuevos antibióticos. Su estructura le permite interactuar con las paredes celulares bacterianas, interrumpiendo su integridad y provocando la muerte celular . Esta aplicación es particularmente importante en la lucha contra las bacterias resistentes a los antibióticos.
Agentes Antiinflamatorios
En el campo de la química medicinal, This compound ha sido estudiado por sus propiedades antiinflamatorias. Puede inhibir la producción de citoquinas proinflamatorias, reduciendo así la inflamación y proporcionando alivio en afecciones como la artritis .
Investigación Anticancerígena
Este compuesto también se está explorando por su potencial en el tratamiento del cáncer. Su capacidad para inducir la apoptosis (muerte celular programada) en las células cancerosas sin afectar las células sanas lo convierte en un candidato prometedor para desarrollar nuevos fármacos contra el cáncer . La investigación está en curso para optimizar su eficacia y reducir los posibles efectos secundarios.
Semiconductores Orgánicos
En la ciencia de los materiales, This compound se está investigando para su uso en semiconductores orgánicos. Sus propiedades electrónicas únicas lo hacen adecuado para aplicaciones en transistores de efecto de campo orgánicos (OFET) y diodos orgánicos emisores de luz (OLED) . Estas aplicaciones son cruciales para el desarrollo de dispositivos electrónicos flexibles y portátiles.
Inhibidores de la Corrosión
La capacidad del compuesto para formar una capa protectora en las superficies metálicas lo convierte en un inhibidor de la corrosión eficaz. Esta aplicación es particularmente valiosa en industrias donde la corrosión del metal es un problema importante, como en tuberías y ambientes marinos . Al evitar la corrosión, ayuda a prolongar la vida útil de las estructuras metálicas y reducir los costos de mantenimiento.
Bloqueadores de los Canales de Sodio Dependientes de Voltaje
En farmacología, This compound ha sido estudiado como un bloqueador de los canales de sodio dependientes de voltaje. Esta propiedad es útil en el desarrollo de anestésicos locales y tratamientos para afecciones como la epilepsia y el dolor crónico . Al bloquear los canales de sodio, puede prevenir la transmisión de señales de dolor y reducir la excitabilidad neuronal.
Pesticidas Agrícolas
Más allá de sus propiedades antifúngicas, el compuesto también se está explorando como un pesticida de amplio espectro. Su capacidad para dirigirse a múltiples plagas sin dañar los insectos beneficiosos lo convierte en una herramienta valiosa en las estrategias de manejo integrado de plagas . Esta aplicación ayuda a mejorar los rendimientos de los cultivos y reducir la dependencia de los pesticidas químicos.
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c17-13(15-8-10-4-3-7-21-10)9-16-14(18)11-5-1-2-6-12(11)22(16,19)20/h1-7H,8-9H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXIKBUXQDIKMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330810 |
Source


|
| Record name | N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
726148-14-7 |
Source


|
| Record name | N-(thiophen-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)
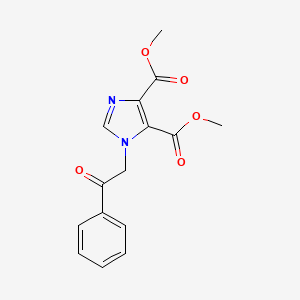
![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)


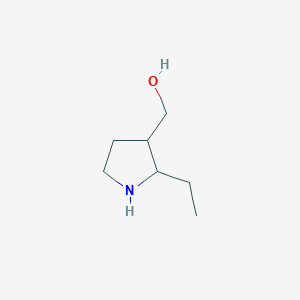
![7-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2410494.png)

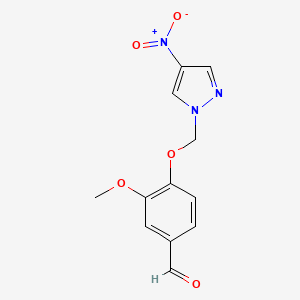
![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)
